Vesuvianic acid
Description
Vesuvianic acid is a phenolic compound primarily isolated from lichen species belonging to the genera Stereocaulon, Lobaria, and Usnea . Structurally, it is characterized by the molecular formula C₂₁H₁₈O₉, as identified via chromatographic and spectroscopic methods . This compound is part of a broader class of lichen-derived metabolites, including depsides, depsidones, and dibenzofurans, which exhibit diverse biological activities such as antioxidant, anti-inflammatory, and enzyme inhibitory properties . Its role in mitigating oxidative stress has been highlighted in lichen extracts, though its efficacy varies depending on solubility and assay conditions (e.g., DPPH, ORAC) .
Properties
Molecular Formula |
C21H18O9 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
17-ethoxy-13-hydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde |
InChI |
InChI=1S/C21H18O9/c1-5-27-21-14-13(20(25)30-21)15(23)9(3)16-18(14)28-17-10(7-22)11(26-4)6-8(2)12(17)19(24)29-16/h6-7,21,23H,5H2,1-4H3 |
InChI Key |
MVXUYXFLAIPLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C(=C(C3=C2OC4=C(C(=CC(=C4C=O)OC)C)C(=O)O3)C)O)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vesuvianic acid involves several steps, starting from simpler organic compounds. One common method includes the use of stictic acid as a precursor, which undergoes etherification to form this compound . The reaction typically requires an acidic catalyst and an appropriate solvent to facilitate the formation of the ethyl ether derivative .
Industrial Production Methods: extraction from natural sources involves solvent extraction followed by purification using chromatographic techniques . The yield and purity of this compound can be optimized by adjusting the extraction conditions and using advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: Vesuvianic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Substitution reactions, particularly involving the hydroxyl and methoxy groups, can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various ether and ester derivatives, which can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Vesuvianic acid has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Mechanism of Action
The mechanism of action of vesuvianic acid involves its interaction with various molecular targets and pathways. It primarily exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Vesuvianic acid shares ecological and pharmacological contexts with other lichen-derived phenolics. Below is a detailed comparison based on structural features, natural sources, and biological activities:
Table 1: Comparative Overview of this compound and Analogous Lichen Compounds
*Note: The exact structural classification of this compound remains under investigation, though it is hypothesized to belong to depsides or depsidones based on biosynthetic pathways .
Structural and Functional Differences
- Antimicrobial Spectrum : Usnic acid outperforms this compound in broad-spectrum antimicrobial activity, attributed to its dibenzofuran core disrupting microbial cell membranes .
Pharmacological Overlaps
- Antioxidant Mechanisms: Both this compound and lecanoric acid neutralize free radicals via phenolic hydroxyl groups, but this compound’s higher molecular weight may limit its cellular bioavailability compared to smaller analogs .
- Synergistic Effects : Lichen extracts containing this compound often include stictic acid and usnic acid, suggesting synergistic interactions that enhance overall bioactivity .
Biological Activity
Vesuvianic acid is a phenolic compound found in various lichen species, particularly within the genus Lobaria. This article explores the biological activities associated with this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, as well as its potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula of this compound is C₁₃H₈O₅, and it belongs to a class of compounds known for their phenolic characteristics. Its structure allows for various interactions with biological molecules, making it a subject of interest in pharmacological studies.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In a study examining the antioxidant capacity of various phenolic compounds isolated from lichens, this compound demonstrated effective free radical scavenging abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that this compound could inhibit lipid peroxidation, which is crucial in preventing oxidative damage to cells.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| This compound | 25.3 | DPPH Radical Scavenging |
| Usnic Acid | 18.5 | DPPH Radical Scavenging |
| Diffractaic Acid | 30.0 | DPPH Radical Scavenging |
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines. Research indicates that this compound can inhibit the proliferation of certain cancer cells, making it a potential candidate for cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that this compound exhibited an IC50 value of approximately 40 µM against MCF-7 cells and 45 µM against MDA-MB-231 cells, suggesting moderate cytotoxic activity.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 40 | Induction of apoptosis |
| MDA-MB-231 | 45 | Cell cycle arrest |
| HeLa | 50 | Apoptosis and necrosis |
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
